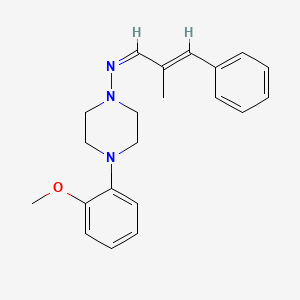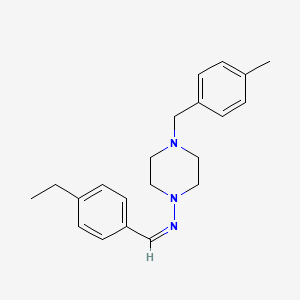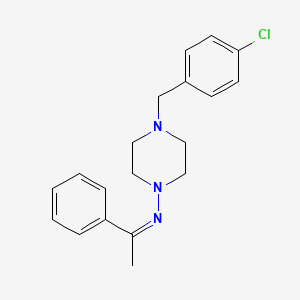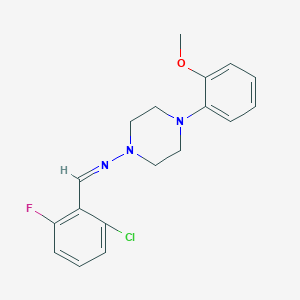
4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine, also known as MPP+, is a chemical compound that has been widely studied for its potential use in scientific research. MPP+ is a toxic compound that has been shown to selectively damage dopaminergic neurons, making it a valuable tool for studying Parkinson's disease and other neurodegenerative disorders.
Mécanisme D'action
4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine+ works by selectively binding to and damaging dopaminergic neurons. The exact mechanism of action is not fully understood, but it is thought to involve the inhibition of mitochondrial complex I, which leads to the generation of reactive oxygen species and ultimately cell death.
Biochemical and Physiological Effects:
4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine+ has been shown to selectively damage dopaminergic neurons, leading to a decrease in dopamine levels in the brain. This can result in a range of physiological effects, including motor dysfunction, cognitive impairment, and behavioral changes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine+ in lab experiments is its ability to selectively damage dopaminergic neurons. This makes it a valuable tool for studying the underlying mechanisms of Parkinson's disease and testing potential treatments. However, 4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine+ is a toxic compound that must be handled with care, and its use in lab experiments requires strict safety protocols.
Orientations Futures
There are a number of future directions for research on 4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine+. One area of focus is the development of new treatments for Parkinson's disease that target the underlying mechanisms of the disease. Another area of interest is the use of 4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine+ as a tool for studying other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Additionally, researchers are exploring the potential use of 4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine+ in the development of new drugs for the treatment of cancer and other diseases.
Méthodes De Synthèse
4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine+ is typically synthesized through a multi-step process involving the reduction of a precursor compound, N-methyl-4-phenylpyridinium (4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine+), using a reducing agent such as sodium borohydride. The resulting compound is then treated with an aldehyde to form the final product, 4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine+.
Applications De Recherche Scientifique
4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine+ has been widely studied for its potential use in scientific research, particularly in the field of neurodegenerative disorders such as Parkinson's disease. 4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine+ has been shown to selectively damage dopaminergic neurons, which are the cells that are primarily affected in Parkinson's disease. This makes 4-(2-methoxyphenyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine+ a valuable tool for studying the underlying mechanisms of Parkinson's disease and testing potential treatments.
Propriétés
IUPAC Name |
(Z,E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-3-phenylprop-2-en-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-18(16-19-8-4-3-5-9-19)17-22-24-14-12-23(13-15-24)20-10-6-7-11-21(20)25-2/h3-11,16-17H,12-15H2,1-2H3/b18-16+,22-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDDABBWJWRCMV-XPAFPMRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N\N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z,E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-3-phenylprop-2-en-1-imine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[(3-chlorophenoxy)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5911896.png)
![4-tert-butyl-N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]benzohydrazide](/img/structure/B5911906.png)



![4-methyl-N'-[1-(5-methyl-2-thienyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5911922.png)


![1-(3,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5911945.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5911949.png)


![N-(4-acetylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5911971.png)
![N'-[2-(trifluoromethyl)benzylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5911985.png)